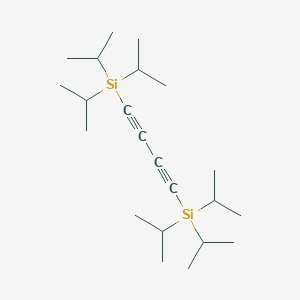
Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(triisopropylsilyl)buta-1,3-diyne is an organic compound characterized by its linear carbon backbone and the presence of triisopropylsilyl groups at both ends. This compound is of significant interest in organic chemistry due to its unique structural properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne can be synthesized through various methods, including the Sonogashira palladium-catalyzed cross-coupling reaction. This method involves the reaction of terminal alkynes with aryl halides under specific conditions . Another common method is the Hay homo-coupling of trimethylsilylacetylene, which uses a catalytic system of CuI/tetramethylethynylenediamine in the presence of oxygen and acetone .
Industrial Production Methods: Industrial production of 1,4-bis(triisopropylsilyl)buta-1,3-diyne typically involves large-scale application of the aforementioned synthetic routes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Substitution reactions often involve the replacement of the triisopropylsilyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives .
Scientific Research Applications
1,4-Bis(triisopropylsilyl)buta-1,3-diyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-bis(triisopropylsilyl)buta-1,3-diyne exerts its effects involves its ability to participate in various chemical reactions due to its reactive carbon-carbon triple bonds. These bonds can undergo addition reactions, leading to the formation of new compounds with diverse functionalities. The triisopropylsilyl groups provide steric protection, enhancing the stability of the compound and its intermediates .
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar in structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
1,4-Bis(biphenyl-4-yl)buta-1,3-diyne: Contains biphenyl groups, offering different electronic properties.
Uniqueness: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne is unique due to its combination of steric protection and reactivity. The triisopropylsilyl groups not only stabilize the compound but also influence its reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
125251-42-5 |
|---|---|
Molecular Formula |
C22H42Si2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
tri(propan-2-yl)-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C22H42Si2/c1-17(2)23(18(3)4,19(5)6)15-13-14-16-24(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
InChI Key |
OICLCUORDURFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















